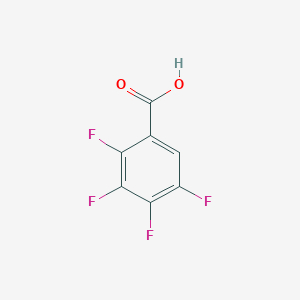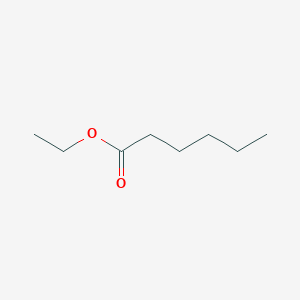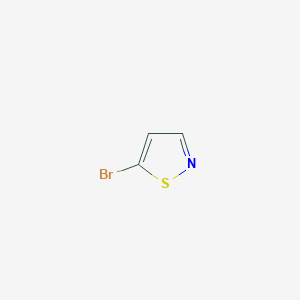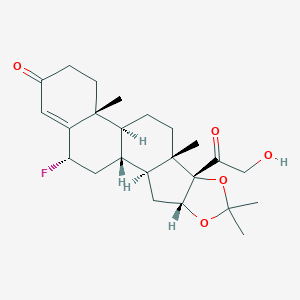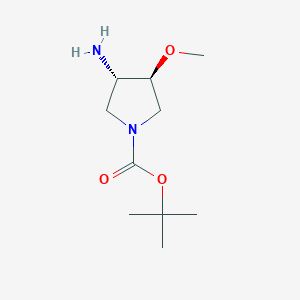![molecular formula C14H8Br3N B043047 4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 876063-64-8](/img/structure/B43047.png)
4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Concentrations and Toxicology of Brominated Phenols
2,4,6-Tribromophenol is a widely produced brominated phenol with environmental significance due to its role as an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. It is used as a pesticide and occurs naturally in certain aquatic organisms. Despite its ubiquitous presence in the environment, there is limited knowledge about its toxicokinetics and toxicodynamics. Further research is essential due to the emergence of new flame retardants that can degrade into 2,4,6-tribromophenol, impacting aquatic matrices, house dust, and food, which are critical exposure routes for humans (Koch & Sures, 2018).
Novel Triazole Derivatives
Triazoles are a class of heterocyclic compounds significant in drug preparation due to their diverse biological activities. The structural variations of triazoles enable a range of potential uses, attracting interest in developing new synthesis methods and evaluating their biological effects. This review emphasizes the therapeutically active 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivative patents, highlighting the need for more efficient preparations considering green chemistry and sustainability. Additionally, it suggests the urgency in finding new prototypes for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).
Remediation of Polychlorinated Biphenyls (PCBs)
PCBs are persistent organic pollutants with a significant environmental presence. This review discusses the most common remediation solutions for PCBs, including phytoremediation, microbial degradation, chemical dehalogenation, and activated carbon removal. It also explores emerging methods such as supercritical water oxidation and nanoscale zero-valent iron-based reductive dehalogenation. The paper highlights the need for further research in these areas and the potential of combining technologies for effective PCB remediation (Jing, Fusi & Kjellerup, 2018).
Eigenschaften
IUPAC Name |
2-[4-(tribromomethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br3N/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOBZMJHPMWMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

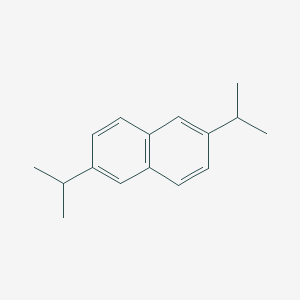

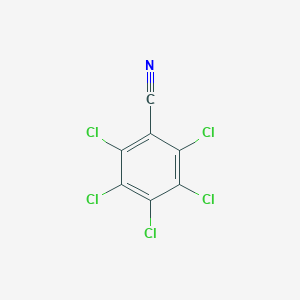
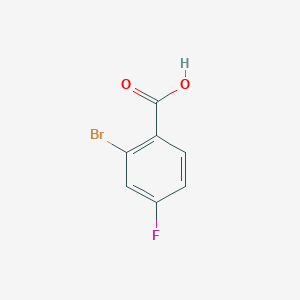
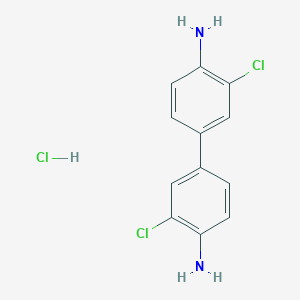
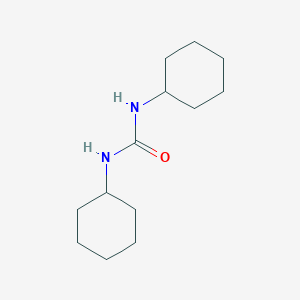
![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)
